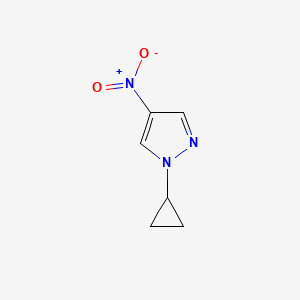

1-Cyclopropyl-4-nitro-1H-pyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole and its derivatives are a class of heterocyclic compounds that have demonstrated a remarkable diversity of applications. globalresearchonline.net They are integral to the development of pharmaceuticals, agrochemicals, and materials science. globalresearchonline.netnumberanalytics.com In medicinal chemistry, the pyrazole nucleus is a recognized pharmacophore, a key structural feature responsible for a molecule's biological activity. numberanalytics.com This has led to the development of pyrazole-containing drugs with a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. numberanalytics.comijnrd.org The versatility of the pyrazole ring allows for the introduction of various substituents, enabling chemists to fine-tune the molecule's properties for specific applications. numberanalytics.com

Rationale for Investigating 1-Cyclopropyl-4-nitro-1H-pyrazole: Unique Structural Features and Research Potential

The subject of this article, this compound, presents a unique combination of structural motifs that warrant detailed investigation. The pyrazole core provides a stable aromatic system with two nitrogen atoms capable of participating in hydrogen bonding and other intermolecular interactions. The presence of a cyclopropyl (B3062369) group at the 1-position introduces a strained, three-membered ring that can influence the molecule's conformation and electronic properties. This substituent is of interest in medicinal chemistry as it can enhance metabolic stability or binding affinity. acs.org

Furthermore, the nitro group at the 4-position is a strong electron-withdrawing group, which significantly alters the electronic character of the pyrazole ring. This functional group is a key component in the synthesis of energetic materials and can also serve as a precursor for the introduction of other functionalities, such as an amino group, through reduction. nih.gov The combination of the cyclopropyl and nitro groups on the pyrazole scaffold suggests potential for this compound as a building block in the synthesis of novel and complex molecules with tailored properties.

Overview of Nitrogen-Containing Heterocycles in Advanced Chemical Applications

Nitrogen-containing heterocycles are ubiquitous in both natural and synthetic chemistry. nih.govmdpi.com Their presence is fundamental to the structure of many biologically essential molecules, including nucleic acids, vitamins, and alkaloids. nih.govencyclopedia.pub In the pharmaceutical industry, a significant percentage of FDA-approved drugs contain at least one nitrogen heterocycle. nih.govmsesupplies.com This prevalence is due to their ability to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. nih.gov

Beyond medicine, nitrogen heterocycles are pivotal in materials science, where they are used in the development of polymers, dyes, and corrosion inhibitors. msesupplies.comopenmedicinalchemistryjournal.com They also play a critical role as ligands in coordination chemistry and as catalysts in organic synthesis. msesupplies.comnumberanalytics.com The diverse reactivity and electronic properties of these compounds make them indispensable tools for chemists across various disciplines.

Scope and Objectives of Research on this compound

The primary objective of research into this compound is to fully characterize its chemical and physical properties. This includes elucidating its synthesis, spectroscopic data, and crystal structure. A thorough understanding of its reactivity is also crucial for its potential application as a synthetic intermediate.

The specific aims of such research would be to:

Develop an efficient and scalable synthesis of this compound.

Characterize the compound using various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Determine its three-dimensional structure through single-crystal X-ray diffraction.

Investigate its chemical reactivity, particularly the reactions involving the nitro group and the pyrazole ring.

Explore its potential as a precursor for the synthesis of other functionalized pyrazole derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-9(11)6-3-7-8(4-6)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOMBOSUZBTHTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopropyl 4 Nitro 1h Pyrazole and Analogous Systems

Foundational Approaches to Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is a well-established field, with several key methodologies providing access to a diverse range of pyrazole-containing molecules.

Cyclocondensation Reactions of 1,3-Difunctional Systems with Hydrazine (B178648) Derivatives

The most classical and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-difunctional compound with a hydrazine derivative. nih.govmdpi.com This approach, famously known as the Knorr pyrazole synthesis, typically involves the reaction of a 1,3-diketone with hydrazine. mdpi.combeilstein-journals.org The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.

The use of substituted hydrazines, such as cyclopropylhydrazine (B1591821), allows for the direct installation of the N1-substituent. For instance, the reaction of a 1,3-dicarbonyl compound with cyclopropylhydrazine would be a direct route to a 1-cyclopropyl-pyrazole core. The regioselectivity of the reaction, which determines the position of the substituents on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine. nih.gov

Variations of this method utilize other 1,3-difunctional systems like α,β-unsaturated ketones and acetylenic ketones. nih.govmdpi.com When α,β-unsaturated ketones react with hydrazines, the initial product is a pyrazoline, which must then be oxidized to form the pyrazole. mdpi.com The use of α,β-unsaturated ketones with a leaving group can directly yield pyrazoles. mdpi.com

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation

| 1,3-Difunctional System | Hydrazine Derivative | Product Type | Reference |

| 1,3-Diketones | Hydrazine Hydrate | Polysubstituted Pyrazoles | mdpi.com |

| Acetylenic Ketones | Hydrazine Derivatives | Mixture of Regioisomers | mdpi.com |

| α,β-Unsaturated Ketones | Hydrazine Derivatives | Pyrazolines (requiring oxidation) | mdpi.com |

| Chromones | Hydrazine Hydrate | 3,4-Diarylpyrazoles | nih.gov |

1,3-Dipolar Cycloaddition Reactions Involving Diazo Compounds

Another powerful method for constructing the pyrazole ring is the 1,3-dipolar cycloaddition of a diazo compound with a dipolarophile, typically an alkyne. rsc.orgresearchgate.netwikipedia.org This reaction provides a direct route to pyrazoles, often with high regioselectivity. researchgate.net The diazo compound acts as the 1,3-dipole, and its reaction with the carbon-carbon triple bond of the alkyne forms the five-membered pyrazole ring in a single step.

The generation of diazo compounds can be performed in situ to avoid the handling of these potentially explosive intermediates. researchgate.net For example, diazo compounds can be generated from tosylhydrazones. nih.gov The reaction of a diazo compound with a terminal alkyne can regioselectively produce 3,5-disubstituted pyrazoles. researchgate.net The use of aqueous micellar catalysis has been shown to be an effective and more sustainable approach for this type of cycloaddition. researchgate.netunisi.it

Multicomponent Approaches to Pyrazole Synthesis

Multicomponent reactions (MCRs), where three or more starting materials react in a single pot to form a product that contains the essential parts of all the reactants, have gained significant traction for the synthesis of complex molecules, including pyrazoles. mdpi.comnih.gov These reactions are highly efficient and atom-economical.

A common multicomponent strategy for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org This can be extended to a four-component reaction, for instance, by including malononitrile, to generate highly substituted pyrano[2,3-c]pyrazoles. mdpi.comnih.gov These reactions often proceed through a series of condensations, Michael additions, and cyclizations to build the complex heterocyclic system. mdpi.com

Pyrazole Formation from Heterocyclic Precursors

Pyrazoles can also be synthesized through the transformation of other heterocyclic rings. nih.gov This approach involves ring-opening and subsequent ring-closing reactions to form the more stable pyrazole nucleus. For example, isoxazoles can be converted to pyrazoles by reaction with hydrazine. researchgate.net Similarly, chromones and pyranones can react with hydrazines to yield pyrazole derivatives. nih.govnih.gov Pyrazole-4-carbaldehydes are also versatile precursors for the synthesis of various fused pyrazole heterocyclic systems. semanticscholar.org

Strategies for the Introduction of Nitro Groups onto Pyrazole Scaffolds

The introduction of a nitro group onto a pre-formed pyrazole ring is a key step in the synthesis of compounds like 1-cyclopropyl-4-nitro-1H-pyrazole. Direct C-nitration is the most common method for this transformation.

Direct C-Nitration of Pyrazole Derivatives

The pyrazole ring is an aromatic system, and electrophilic substitution reactions, such as nitration, preferentially occur at the C4 position. nih.gov This is due to the electronic nature of the pyrazole ring, where the C4 position is the most electron-rich and thus most susceptible to attack by an electrophile like the nitronium ion (NO₂⁺).

The standard conditions for the nitration of pyrazoles involve the use of a mixture of concentrated nitric acid and sulfuric acid. researchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion. The reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with a mixture of fuming nitric acid and concentrated sulfuric acid, for example, yields the corresponding 4-nitro derivative. researchgate.net

Other nitrating agents can also be employed. A mixture of nitric acid and trifluoroacetic anhydride (B1165640) has been used for the nitration of various five-membered heterocycles, including pyrazoles. semanticscholar.org For instance, 3,5-dimethylpyrazole (B48361) reacts with this system to give 3,5-dimethyl-4-nitropyrazole in good yield. semanticscholar.org The choice of nitrating agent and reaction conditions can be crucial to control the regioselectivity and avoid over-nitration or side reactions. acs.orgresearchgate.net Recent research has also explored the use of N-nitropyrazoles as nitrating reagents themselves. acs.org

Table 2: Examples of Direct C-Nitration of Pyrazoles

| Pyrazole Substrate | Nitrating Agent | Product | Reference |

| Pyrazole | Nitric Acid / Trifluoroacetic Anhydride | 3,4-Dinitropyrazole | semanticscholar.org |

| 3,5-Dimethylpyrazole | Nitric Acid / Trifluoroacetic Anhydride | 3,5-Dimethyl-4-nitropyrazole | semanticscholar.org |

| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Fuming Nitric Acid / Sulfuric Acid | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | researchgate.net |

| 4-Iodopyrazole (B32481) | Fuming Nitric Acid / Zeolite or Silica | 4-Nitropyrazole | nih.gov |

N-Nitration Followed by Thermal Rearrangement

A common pathway for the synthesis of C-nitropyrazoles involves a two-step sequence: the initial formation of an N-nitropyrazole intermediate, followed by a thermal or acid-catalyzed rearrangement to place the nitro group onto the pyrazole ring. nih.gov The N-nitration of pyrazoles can be accomplished using nitrating agents such as a preformed mixture of nitric acid and acetic anhydride. acs.org

The subsequent rearrangement of the N-nitro intermediate is a crucial step. Heating the N-nitropyrazole in an inert solvent like anisole (B1667542) or benzonitrile (B105546) can lead to the formation of 3(5)-nitropyrazoles. nih.govacs.org Alternatively, treating the N-nitropyrazole with sulfuric acid at room temperature can induce a rearrangement to yield the 4-nitropyrazole isomer. nih.gov This rearrangement is a novel isomerization reaction that provides a valuable route to C-nitrated pyrazoles, which are important energetic materials and synthetic intermediates. nih.govacs.org

| Starting Material | Reaction Conditions | Major Product | Source |

|---|---|---|---|

| N-Nitropyrazole | Thermal (e.g., in anisole, benzonitrile) | 3(5)-Nitropyrazole | acs.org, nih.gov |

| N-Nitropyrazole | Sulfuric Acid, Room Temperature | 4-Nitropyrazole | nih.gov |

Nucleophilic Substitution of Other Halogens (e.g., Nitrodeiodination)

Nucleophilic substitution presents another strategic avenue for introducing a nitro group onto a pre-functionalized pyrazole ring. wikipedia.org In these reactions, a nucleophile, an electron-rich species, replaces a leaving group on the pyrazole substrate. wikipedia.org Halogens are often effective leaving groups in such transformations. libretexts.org

A specific example of this strategy is nitrodeiodination, where an iodine atom on the pyrazole ring is displaced by a nitro group. The synthesis of 4-nitropyrazole can be achieved from 4-iodopyrazole using fuming nitric acid as the nitrating agent. nih.gov This reaction can be facilitated by using a solid catalyst such as octahedral zeolite or silica. nih.gov This method is particularly useful when direct nitration might lead to a mixture of isomers or is otherwise challenging. The reactivity of the carbon-halogen bond is a key factor, with the C-I bond being the weakest among the halogens, making iodides the most reactive substrates in this class of reactions. libretexts.org

Nitration Conditions and Regioselectivity Considerations

The direct nitration of the pyrazole ring is a fundamental electrophilic substitution reaction. The position at which the nitro group is introduced, known as regioselectivity, is highly dependent on the reaction conditions and the substituents already present on the pyrazole ring. rrbdavc.org For unsubstituted pyrazole, electrophilic substitution, including nitration, preferentially occurs at the 4-position. rrbdavc.orgresearchgate.net

A variety of nitrating agents have been employed for the synthesis of nitropyrazoles. Classical conditions involve a mixture of concentrated nitric acid and sulfuric acid, where the nitronium ion (NO₂⁺) is the active electrophile. researchgate.net Other effective systems include nitric acid in acetic anhydride or nitric acid with trifluoroacetic anhydride, which can afford mononitro derivatives in good yields. mdpi.comresearchgate.net The choice of nitrating agent and solvent can be critical for achieving high regioselectivity and avoiding unwanted side reactions. For instance, an aqueous solution of sodium dodecylsulfate with dilute nitric acid has been reported as a mild medium for nitration with high regioselectivity. rsc.org

| Nitrating Agent | Typical Substrate | Key Observation | Source |

|---|---|---|---|

| HNO₃ / H₂SO₄ | (Hetero)aromatic compounds | Classical method for generating NO₂⁺ electrophile. | researchgate.net |

| HNO₃ / Acetic Anhydride | Pyrazoles, Furans | Commonly used for nitration of various heterocycles. | mdpi.com |

| HNO₃ / Trifluoroacetic Anhydride | Furans, Pyrroles, Thiophenes, Pyrazoles | Affords mononitro derivatives in good yields. | researchgate.net |

| Fuming HNO₃ | 4-Iodopyrazole | Used for nitrodeiodination. | nih.gov |

Methodologies for Incorporating Cyclopropyl (B3062369) Moieties into Pyrazole Structures

The synthesis of N-cyclopropyl pyrazoles relies on methods that can efficiently form the nitrogen-cyclopropyl bond or construct the pyrazole ring from a cyclopropyl-containing precursor.

Copper-Catalyzed Hydroamination of Cyclopropenes

A powerful strategy for forming N-cyclopropyl pyrazoles is the copper-catalyzed hydroamination of cyclopropenes. nih.govescholarship.org This method involves the direct addition of a pyrazole's N-H bond across the double bond of a cyclopropene. The use of an earth-abundant copper catalyst makes this an attractive and sustainable approach. nih.govacs.org These reactions are typically conducted under mild conditions and exhibit high levels of control over regioselectivity, diastereoselectivity, and enantioselectivity, allowing for the preparation of chiral N-cyclopropyl pyrazoles. nih.govnih.gov Mechanistic studies suggest a unique five-centered aminocupration pathway. escholarship.orgacs.org A notable feature is that the reaction often favors addition at the more sterically hindered nitrogen of the pyrazole ring. nih.govescholarship.org

Palladium-Catalyzed C-C Bond Cleavage and Cycloisomerization Reactions

An alternative and elegant approach involves the construction of the pyrazole ring itself from a cyclopropyl-containing starting material. A palladium-catalyzed reaction has been developed that utilizes the C-C bond cleavage of N-cyclopropyl acylhydrazones, followed by a cycloisomerization step to yield α-pyrazole carbonyl compounds. rsc.orgresearchgate.net This protocol effectively uses the strain of the cyclopropane (B1198618) ring to drive the reaction. rsc.org Control experiments and DFT calculations indicate that the mechanism proceeds through the β-carbon elimination of a stable 6-membered chelate palladium complex, which then generates a conjugated azine intermediate that undergoes cycloisomerization. rsc.org This method provides access to various substituted pyrazoles directly. researchgate.net

Synthesis of N-Difluorocyclopropyl-substituted Pyrazoles

The synthesis of N-gem-difluorocyclopropyl-substituted pyrazoles, structural analogs of N-cyclopropyl pyrazoles, has also been developed. A key method involves the difluorocyclopropanation of N-vinylpyrazoles. enamine.netresearchgate.net This transformation can be achieved using a system of trifluoromethyltrimethylsilane (CF₃SiMe₃) and sodium iodide (NaI). researchgate.netsci-hub.se The methodology has proven to be efficient, even on a large scale, and can be applied to create a variety of functionalized regioisomeric pyrazole derivatives. enamine.netresearchgate.net Importantly, the resulting N-difluorocyclopropylpyrazole moiety is stable and tolerates many common reagents, including nitrating mixtures. enamine.netsci-hub.se This stability suggests that N-difluorocyclopropyl pyrazoles could serve as precursors for the synthesis of their corresponding nitro-derivatives, such as 1-(2,2-difluorocyclopropyl)-4-nitro-1H-pyrazole. sci-hub.se

Introduction of the Cyclopropyl Group via Cyclopropanation Reactions of Olefins

The incorporation of a cyclopropyl moiety into molecular structures is a significant strategy in modern organic chemistry. Cyclopropanation of olefins represents a fundamental approach to generate the cyclopropane ring, which can then be part of a precursor for substitution onto a heterocyclic system like pyrazole. wikipedia.org Various methods exist for converting alkenes into cyclopropane rings, often employing highly reactive species such as carbenes or ylides. wikipedia.orgorganic-chemistry.org

One of the most well-known methods is the Simmons-Smith reaction, which utilizes a carbenoid, typically iodomethylzinc iodide, to react with an olefin. wikipedia.org Another common approach involves the reaction of diazo compounds with olefins. This can proceed through a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which subsequently undergoes denitrogenation thermally or photochemically to yield the cyclopropane ring. wikipedia.org The use of metal catalysis, for instance with rhodium(II) or copper complexes, can facilitate the cyclopropanation of olefins with diazo compounds, often with high stereoselectivity. organic-chemistry.orgresearchgate.net For example, cobalt(II)-porphyrin complexes have been shown to be effective catalysts for the cyclopropanation of olefins using α-cyanodiazoacetates, affording products in high yields with excellent diastereo- and enantioselectivity. organic-chemistry.org

A more direct and modern method for the synthesis of N-cyclopropyl pyrazoles involves the copper-catalyzed hydroamination of cyclopropenes. acs.org This approach allows for the direct addition of pyrazoles to the double bond of cyclopropenes under mild conditions, yielding chiral N-cyclopropyl pyrazoles with high levels of regio-, diastereo-, and enantiocontrol. acs.org This method is particularly noteworthy as it favors the formation of the bond at the more sterically hindered nitrogen atom of the pyrazole ring. acs.org

Specific Synthetic Routes Investigated for this compound

The synthesis of the target compound, this compound, can be approached through several strategic sequential pathways. These routes are designed based on established methodologies for the synthesis of substituted pyrazoles, including nitration and N-alkylation reactions.

The formation of this compound logically proceeds through the construction of the core 4-nitropyrazole ring followed by the introduction of the cyclopropyl group, or by building the pyrazole ring from a cyclopropyl-containing precursor.

Pathway 1: N-Alkylation of 4-nitro-1H-pyrazole

A primary and straightforward route involves the initial synthesis of 4-nitro-1H-pyrazole, which serves as a key intermediate. The nitration of pyrazole itself can be achieved using various nitrating agents. A common method is the use of a mixture of fuming nitric acid and fuming sulfuric acid. nih.gov Another approach involves the rearrangement of N-nitropyrazole in sulfuric acid at room temperature to yield 4-nitropyrazole. nih.gov

Once 4-nitro-1H-pyrazole is obtained, the cyclopropyl group can be introduced onto the N1 position. This is typically accomplished via an N-alkylation reaction using a suitable cyclopropyl electrophile, such as cyclopropyl bromide or cyclopropyl iodide, in the presence of a base. The choice of base and solvent is crucial for achieving high yields and preventing side reactions.

Pathway 2: Cyclocondensation Reaction

An alternative strategy is based on the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov In this context, cyclopropylhydrazine would be reacted with a functionalized three-carbon synthon containing a nitro group at the appropriate position, such as nitromalonaldehyde (B3023284) or its synthetic equivalent. google.com The regioselectivity of the condensation can sometimes be a challenge in pyrazole synthesis, but this route offers a convergent approach to the target molecule. beilstein-journals.orgorganic-chemistry.org

Pathway 3: [3+2] Cycloaddition Reactions

A third potential pathway involves a [3+2] cycloaddition reaction, a powerful tool for constructing five-membered heterocyclic rings. beilstein-journals.orgnih.gov One such method is the reaction of a diazo compound with an appropriate alkene or alkyne. wikipedia.org For instance, the reaction of a cyclopropyl-substituted diazo compound with a nitro-containing acetylene (B1199291) derivative could theoretically yield the desired pyrazole ring system. Another variation is the 1,3-dipolar cycloaddition of nitrilimines, generated in situ from hydrazones, with alkenes. nih.govmdpi.com

The efficiency of synthesizing substituted pyrazoles is highly dependent on the optimization of reaction parameters such as solvent, temperature, catalyst, and reaction time. Studies on analogous systems provide valuable insights into the conditions that would likely afford the best results for the synthesis of this compound. thieme-connect.comresearchgate.net

For the N-alkylation step (Pathway 1), the selection of the base and solvent system is critical. In related syntheses of N-substituted pyrazoles, combinations like potassium carbonate in dimethylformamide (DMF) or sodium hydride in tetrahydrofuran (B95107) (THF) have been used effectively. The reaction temperature is also a key variable to control, with milder temperatures often favoring the desired N1-alkylation product.

In the context of cyclocondensation reactions for pyrazole synthesis, various catalysts and reaction media have been explored to improve yields and shorten reaction times. For example, some syntheses benefit from acidic or basic catalysts to promote the initial condensation and subsequent cyclization. nih.gov The optimization of a one-pot synthesis of trifluoromethylated pyrazole hybrids involved screening different oxidants and solvents, with molecular iodine as the oxidant and 1,4-dioxane (B91453) at reflux proving to be the most effective conditions for the oxidative cyclization step. researchgate.net

The following table summarizes optimized conditions found for related pyrazole syntheses, which could serve as a starting point for the synthesis of this compound.

Table 1. Optimization of Reaction Conditions for the Synthesis of Pyrazole Derivatives. researchgate.netresearchgate.net

As shown in the table, a change in solvent from THF to 1,4-dioxane improved the yield of the target pyrazole. researchgate.net Furthermore, the choice of catalyst can be dramatic, with a modified cyclodextrin (B1172386) enabling a high-yield reaction in water at room temperature, highlighting the potential of green chemistry approaches. researchgate.net These examples underscore the importance of systematic screening of reaction conditions to achieve optimal outcomes in the synthesis of complex heterocyclic compounds like this compound.

Chemical Reactivity and Transformation Pathways of 1 Cyclopropyl 4 Nitro 1h Pyrazole

Reactivity Governed by the Nitro Substituent

The nitro group at the C4 position is a dominant director of the molecule's reactivity, primarily through its powerful electron-withdrawing nature. This influence is most evident in the reduction of the nitro group itself and its effect on the aromatic pyrazole (B372694) core.

The nitro group of 1-cyclopropyl-4-nitro-1H-pyrazole can be readily reduced to an amino group, a common and synthetically valuable transformation. This reduction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties and subsequent reactivity of the pyrazole ring. A documented method for this transformation involves catalytic hydrogenation. googleapis.com

Specifically, the reduction of this compound to 1-cyclopropyl-1H-pyrazol-4-amine has been achieved in high yield using Raney nickel as a catalyst under a hydrogen atmosphere. googleapis.com The reaction is typically carried out in a mixture of solvents such as ethanol (B145695) and ethyl acetate. googleapis.com

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| This compound | Raney Nickel, H₂ (gas), Ethanol/Ethyl acetate | 1-Cyclopropyl-1H-pyrazol-4-amine | 90% | googleapis.com |

This transformation is a key step in the synthesis of various derivatives, as the resulting 4-aminopyrazole serves as a versatile intermediate for the introduction of new functional groups through reactions such as acylation and diazotization.

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the C4 position being the most nucleophilic and thus the typical site of reaction. quora.com However, the presence of the strongly deactivating nitro group at this very position in this compound significantly reduces the electron density of the pyrazole ring, making it much less reactive towards electrophiles. nih.gov

Standard electrophilic substitution reactions such as nitration, sulfonation, and halogenation, which readily occur on unsubstituted pyrazole, are expected to be very difficult on this compound. nih.govslideshare.net The deactivating effect of the nitro group, combined with the fact that the most reactive position is already occupied, means that harsh reaction conditions would likely be required, which could lead to degradation of the starting material. There are no specific examples of successful electrophilic aromatic substitution on this compound reported in the reviewed literature.

The electron-withdrawing nitro group activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr). google.com This effect is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, this would correspond to the C3 and C5 positions.

A patent describes a reaction where this compound is treated with (R)-2,2,2-trifluoro-N-(hexahydro-1H-azepin-4-yl)-acetamide, resulting in the formation of (R)-N-(1-(1-cyclopropyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)-2,2,2-trifluoroacetamide. google.com This indicates that a nucleophilic substitution occurs at the C5 position. While the leaving group in this specific reaction is not explicitly mentioned, it is plausible that a hydrogen atom is displaced in a process akin to a Chichibabin reaction, or that an alternative leaving group was present on the starting material used in the patented procedure.

| Reactants | Product | Position of Substitution | Reference |

| This compound, (R)-2,2,2-trifluoro-N-(hexahydro-1H-azepin-4-yl)-acetamide | (R)-N-(1-(1-Cyclopropyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)-2,2,2-trifluoroacetamide | C5 | google.com |

Reactivity Characteristics of the Pyrazole Nucleus

The pyrazole ring itself possesses inherent reactivity patterns that are modulated by the attached cyclopropyl (B3062369) and nitro groups.

Beyond the reduction of the nitro group, other functional group interconversions on the pyrazole ring of this compound are not widely documented. The deactivation of the ring by the nitro group limits the scope for many typical transformations. However, the synthesis of related compounds suggests potential pathways. For instance, the conversion of a nitro group to other functionalities or the introduction of groups that can be subsequently modified are plausible synthetic routes, though not specifically demonstrated for this molecule. The primary documented transformation remains the reduction of the nitro group to an amine, which then opens up a wide range of further functionalization possibilities.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The pyrazole ring, particularly when activated by an electron-withdrawing group like the nitro group at the C4 position, serves as a versatile scaffold for the construction of fused heterocyclic systems. While specific studies on this compound are not prevalent in the reviewed literature, the general reactivity of pyrazoles suggests several potential pathways for cyclization. These reactions often involve the functionalization of the pyrazole core or the substituents attached to it, followed by an intramolecular ring-closing step.

For instance, the reduction of the nitro group to an amino group would furnish 1-cyclopropyl-1H-pyrazol-4-amine. This amine could then participate in cyclization reactions with appropriate bifunctional reagents. For example, reaction with a β-ketoester could lead to the formation of a pyrazolo[3,4-b]pyridine ring system, a core structure found in various biologically active molecules. Similarly, condensation with diketene (B1670635) or other 1,3-dielectrophiles could yield other fused pyrazole derivatives.

Reactivity and Stability of the Cyclopropyl Moiety

The cyclopropyl group is a fascinating substituent that can exhibit unique chemical properties due to its inherent ring strain, which is estimated to be around 27.5 kcal/mol. This strain endows the C-C bonds with a higher p-character, making them susceptible to cleavage under certain conditions, while also offering steric bulk and conformational rigidity.

Ring-Opening Reactions of Cyclopropane (B1198618) under Specific Conditions

The cyclopropyl ring, while generally stable, can undergo ring-opening reactions under specific conditions, particularly when activated by adjacent functional groups or through interaction with certain reagents. These reactions can proceed through various mechanisms, including radical, cationic, or anionic intermediates.

In the context of this compound, the electron-withdrawing nature of the nitropyrazole ring could potentially influence the reactivity of the cyclopropyl group. For example, under radical conditions, the cyclopropylcarbinyl radical can rearrange to the homoallyl radical. This type of transformation can be initiated by radical initiators or through photochemically induced processes.

Acid-catalyzed ring-opening is another possibility, where protonation of the cyclopropane ring could lead to a carbocationic intermediate that can be trapped by a nucleophile. The regioselectivity of such an opening would be influenced by the stability of the resulting carbocation. In the case of this compound, the nitrogen atoms of the pyrazole ring could also be protonated, potentially complicating the reaction pathways.

Transition metal-catalyzed reactions are also known to promote the ring-opening of cyclopropanes. Reagents containing palladium, rhodium, or nickel can insert into the strained C-C bonds, leading to metallacyclobutane intermediates that can undergo further transformations.

A summary of potential ring-opening reactions is presented in Table 1.

Table 1: Potential Ring-Opening Reactions of the Cyclopropyl Moiety

| Reaction Type | Conditions | Potential Products |

| Radical Rearrangement | Radical Initiator (e.g., AIBN), Heat or Light | Homoallylic pyrazole derivatives |

| Acid-Catalyzed Opening | Strong Acid (e.g., HBr, HI) | Halopropyl-pyrazole derivatives |

| Hydrogenolysis | H₂, Metal Catalyst (e.g., Ni, Pd) | 1-Propyl-4-nitro-1H-pyrazole |

It is important to note that these are potential reaction pathways based on the general reactivity of cyclopropanes, and specific experimental validation for this compound is needed.

Stereochemical Aspects of Cyclopropyl Ring Transformations

The stereochemistry of cyclopropane ring transformations is a critical aspect, particularly when chiral centers are involved. In reactions where the cyclopropane ring is opened, the stereochemical outcome is often dictated by the mechanism of the reaction.

For example, in a concerted electrophilic addition leading to ring opening, the reaction may proceed with either inversion or retention of configuration at the carbon atoms involved, depending on the specific mechanism (e.g., Sₙ2-like attack). In radical-mediated ring-opening reactions, the formation of planar or rapidly inverting radical intermediates can lead to a loss of stereochemical information.

In the case of this compound, which is achiral, the stereochemical aspects would become relevant if the pyrazole ring or the cyclopropyl group were to be substituted in a way that introduces chirality. For any future synthetic work involving chiral derivatives of this molecule, a thorough understanding of the stereochemical course of any cyclopropyl ring transformations would be essential for controlling the final product's stereoisomeric purity.

Spectroscopic and Structural Characterization of 1 Cyclopropyl 4 Nitro 1h Pyrazole

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of new chemical entities. For a compound like 1-Cyclopropyl-4-nitro-1H-pyrazole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would be employed for a thorough structural elucidation.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring and the cyclopropyl (B3062369) group. For comparison, the ¹H NMR spectrum of the parent 4-nitro-1H-pyrazole shows characteristic signals for the pyrazole ring protons. In a study, the ¹H NMR spectrum of 4-nitropyrazole in DMSO-d6 showed signals at δ 8.26 (d, 1H, 5-H) and δ 6.76 (d, 1H, 3-H). acrhem.org For this compound, one would anticipate signals for the two pyrazole protons, likely appearing as singlets due to the substitution pattern, and a set of multiplets for the methine and methylene (B1212753) protons of the cyclopropyl group.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For nitropyrazoles, the chemical shifts of the carbon atoms in the pyrazole ring are influenced by the position of the nitro group. While specific data for this compound is unavailable, data for related C-nitropyrazoles can provide insight into the expected chemical shifts for the pyrazole ring carbons. The carbons of the cyclopropyl group would also exhibit characteristic signals in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound (based on analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole C3-H | ~8.0-8.5 | ~135-140 |

| Pyrazole C5-H | ~8.5-9.0 | ~120-125 |

| Pyrazole C4 | Not Applicable | ~145-150 (bearing NO₂) |

| Cyclopropyl CH | Multiplet, ~3.5-4.0 | ~30-35 |

| Cyclopropyl CH₂ | Multiplets, ~1.0-1.5 | ~5-10 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

MS and HRMS: The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental formula C₆H₇N₃O₂. The fragmentation of nitropyrazoles often involves the loss of the nitro group (NO₂) and subsequent cleavages of the pyrazole ring. For instance, the fragmentation of 1-methyl-4-nitropyrazole shows characteristic losses. researchgate.net The presence of the cyclopropyl group would likely introduce additional fragmentation pathways, such as the loss of the cyclopropyl radical.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 153.05 | Molecular Ion |

| [M - NO₂]⁺ | 107.06 | Loss of nitro group |

| [M - C₃H₅]⁺ | 112.02 | Loss of cyclopropyl radical |

| [C₅H₄N₂]⁺ | 92.04 | Fragment from pyrazole ring |

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be expected to show strong absorption bands for the nitro group (NO₂). In a study on nitropyrazoles, the characteristic asymmetric and symmetric stretching vibrations of the NO₂ group were observed around 1526 cm⁻¹ and 1353 cm⁻¹, respectively, for 4-nitropyrazole. acrhem.org Other expected absorptions would include C-H stretching vibrations for the pyrazole ring and the cyclopropyl group, as well as C=N and N-N stretching vibrations of the pyrazole ring.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| NO₂ asymmetric stretch | ~1520-1560 | Strong |

| NO₂ symmetric stretch | ~1340-1380 | Strong |

| Aromatic C-H stretch | ~3100-3150 | Medium |

| Aliphatic C-H stretch | ~2900-3000 | Medium |

| C=N stretch (pyrazole) | ~1580-1620 | Medium |

| N-N stretch (pyrazole) | ~900-1000 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is publicly available, the crystal structures of related nitropyrazoles, such as 3,5-diisopropyl-4-nitropyrazole, have been determined. researchgate.net Such studies reveal how these molecules pack in the solid state, often forming hydrogen-bonded dimers or other supramolecular assemblies. A crystal structure of this compound would precisely define the geometry of the cyclopropyl group relative to the pyrazole ring and the orientation of the nitro group.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique to confirm the elemental composition of a synthesized compound. It determines the percentage by weight of each element (carbon, hydrogen, nitrogen, etc.) in the sample. For a compound with the formula C₆H₇N₃O₂, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to verify the purity and identity of the compound. For example, the elemental analysis of 3-nitropyrazole (C₃H₃N₃O₂) was reported with calculated values of C, 31.86%; H, 2.67%; N, 37.16%, and found values of C, 32.19%; H, 2.84%; N, 37.18%. acrhem.org

Interactive Data Table: Theoretical Elemental Analysis for this compound (C₆H₇N₃O₂)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 47.06 |

| Hydrogen (H) | 4.61 |

| Nitrogen (N) | 27.44 |

| Oxygen (O) | 20.89 |

Computational and Theoretical Investigations of this compound: A Detailed Analysis

Computational chemistry is a important tool for understanding the molecular behavior and properties of novel compounds. eurasianjournals.com Methodologies such as Density Functional Theory (DFT) are frequently employed to elucidate electronic structure, while molecular modeling techniques provide insights into the conformational preferences of molecules. eurasianjournals.comeurasianjournals.com However, the application of these methods to this compound has not been documented in available scientific literature.

General computational studies on substituted pyrazoles have demonstrated the utility of these theoretical approaches. For instance, research on various pyrazole derivatives has successfully utilized DFT to analyze electronic properties and molecular docking simulations to explore potential biological interactions. nih.govmdpi.comnih.gov These studies underscore the potential of computational methods to characterize new chemical entities.

Despite the proven value of these computational techniques, specific data pertaining to the quantum chemical calculations, frontier molecular orbitals, molecular electrostatic potential, reactivity descriptors, and conformational analysis of this compound remains unelucidated in published research. The synthesis and properties of nitrated pyrazoles are a field of active research, particularly in the context of energetic materials, which may suggest that such computational data could be generated in future studies.

Further experimental and theoretical work is required to characterize the physicochemical properties of this compound and determine its potential applications.

Computational and Theoretical Investigations of 1 Cyclopropyl 4 Nitro 1h Pyrazole

Molecular Modeling and Simulation Studies

Investigation of Intermolecular Interactions (General Theoretical Framework)

The study of intermolecular interactions is crucial for understanding the solid-state properties, such as crystal packing and polymorphism, of molecular compounds. For 1-Cyclopropyl-4-nitro-1H-pyrazole, a combination of theoretical approaches can be employed to characterize the non-covalent forces that govern its supramolecular assembly.

To further quantify the energetic aspects of these interactions, methods like the PIXELC module , based on the Coulomb-London-Pauli (CLP) scheme, can be used. This approach partitions the total lattice energy into its coulombic, polarization, dispersion, and repulsion components for specific molecular pairs within the crystal. lookchem.com This allows for a detailed understanding of the forces, whether they be hydrogen bonds, π-π stacking, or weaker C-H···O/N interactions, that stabilize the crystal structure. For a molecule like this compound, one would expect to see significant contributions from interactions involving the nitro group and the pyrazole (B372694) ring.

Another valuable technique is the Quantum Theory of Atoms in Molecules (QTAIM) . By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs) between atoms, which are indicative of intermolecular interactions. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the strength and nature of these interactions.

The following table illustrates the type of data that would be generated from a PIXELC calculation for a hypothetical dimer of this compound, showcasing the energetic contributions of different interaction types.

| Interaction Type | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |

| N-O···H-C (pyrazole) | -15.2 | -5.8 | -12.5 | 18.1 | -15.4 |

| π(pyrazole)···π(pyrazole) | -8.1 | -4.2 | -18.9 | 15.5 | -15.7 |

| C-H(cyclopropyl)···O(nitro) | -5.6 | -2.1 | -7.3 | 8.5 | -6.5 |

This table is representative and shows the kind of data obtained from PIXELC calculations. The values are hypothetical for this compound.

Prediction of Structure-Reactivity and Structure-Selectivity Relationships

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules. nih.gov For this compound, these predictions are typically based on calculations using Density Functional Theory (DFT) , which provides a good balance between accuracy and computational cost for molecules of this size. eurasianjournals.com

Frontier Molecular Orbital (FMO) theory is a key concept used in this context. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the pyrazole ring susceptible to nucleophilic attack. researchgate.net

Conceptual DFT provides a set of reactivity descriptors that can be calculated to further refine these predictions. These include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Hardness (η): A measure of resistance to charge transfer.

Electrophilicity Index (ω): A global measure of electrophilic character.

These global descriptors can be complemented by local reactivity indicators, such as the Fukui functions (f(r)) , which identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build models that correlate calculated molecular descriptors with experimentally observed reactivity or biological activity. nih.gov While requiring a dataset of related compounds, QSAR can provide predictive models for properties of new molecules like this compound.

The following table presents hypothetical DFT-calculated electronic properties for this compound and related compounds to illustrate how these values can be used to compare reactivity.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) |

| 1-Cyclopropyl-1H-pyrazole | -6.25 | -0.15 | 6.10 | 1.95 |

| This compound | -7.80 | -3.50 | 4.30 | 3.85 |

| 4-Nitro-1H-pyrazole | -7.95 | -3.65 | 4.30 | 4.02 |

This table is for illustrative purposes. The values are hypothetical but representative of the expected trends based on the electronic effects of the substituents.

Mechanistic Elucidation of Reactions via Computational Approaches

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. nih.gov For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can map out the potential energy surface.

The typical approach involves using DFT to locate and characterize the geometries of reactants, products, intermediates, and, crucially, transition states (TS) . The identification of a transition state, which is a first-order saddle point on the potential energy surface, and its energetic barrier (activation energy) provides a quantitative measure of the reaction's feasibility. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located TS indeed connects the intended reactants and products.

For instance, in the synthesis of pyrazoles, which often involves cyclocondensation reactions, computational studies can help to determine whether the reaction proceeds through a stepwise or concerted mechanism. mdpi.com In the case of reactions involving the nitroaromatic part of this compound, such as nucleophilic aromatic substitution, computational modeling can clarify the stability of intermediates like Meisenheimer complexes and the role of the leaving group. mdpi.com

The influence of the solvent is often included in these calculations using continuum solvation models (e.g., PCM, SMD), which represent the solvent as a continuous medium with a specific dielectric constant. This provides a more realistic picture of the reaction energetics in solution.

The following table provides a hypothetical example of calculated activation energies for a proposed reaction step involving this compound.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic attack at C5 | 0.0 | +18.5 | -5.2 | 18.5 |

| Proton transfer | -5.2 | +8.3 | -25.0 | 13.5 |

This table is a representative example of data generated from computational mechanistic studies. The values are hypothetical for a reaction of this compound.

Advanced Applications in Chemical Sciences

Role as a Key Synthetic Intermediate in Organic Synthesis

1-Cyclopropyl-4-nitro-1H-pyrazole serves as a pivotal building block in the field of organic synthesis, enabling the construction of a wide array of more complex molecular architectures. nih.gov The presence of the nitro group, a strong electron-withdrawing group, activates the pyrazole (B372694) ring for certain reactions while also being a versatile functional group that can be transformed into other functionalities. researchgate.netnih.gov

Precursor for the Derivatization of Complex Heterocyclic Systems

The pyrazole nucleus is a fundamental scaffold in numerous biologically active compounds and functional materials. nih.govnih.gov this compound acts as a valuable precursor for the synthesis of more intricate heterocyclic systems. orientjchem.orgresearchgate.net The nitro group can be readily reduced to an amino group, which then serves as a handle for further chemical transformations. afinitica.com This amino functionality can participate in cyclization reactions to form fused heterocyclic systems, such as pyrazolo-triazines or other polycyclic aromatic compounds. nih.gov For instance, the amino derivative can be diazotized and coupled with various partners or can undergo condensation reactions with dicarbonyl compounds to construct new rings fused to the pyrazole core. nih.govmdpi.com

Furthermore, the pyrazole ring itself can be involved in cycloaddition reactions, expanding its utility in creating diverse heterocyclic frameworks. orientjchem.org The strategic placement of the cyclopropyl (B3062369) and nitro groups influences the regioselectivity of these transformations, allowing for controlled synthesis of specific isomers. nih.gov

Building Block in Multistep Synthesis of Functional Molecules

The utility of this compound extends to its role as a fundamental building block in the multistep synthesis of functional molecules. researchgate.netnih.gov Its constituent parts can be systematically modified to achieve a target molecule with desired properties. For example, the nitro group can be converted to a variety of other functional groups, including but not limited to, amino, cyano, or halogen moieties, each opening up new avenues for synthetic elaboration. afinitica.comnih.gov

A common synthetic strategy involves the initial reduction of the nitro group to an amine. afinitica.com This amine can then undergo acylation, alkylation, or be used in coupling reactions to introduce diverse substituents. nih.gov The cyclopropyl group, while generally stable, can also participate in specific ring-opening or rearrangement reactions under certain conditions, providing access to unique molecular skeletons. nih.gov The combination of these transformations allows for the systematic construction of complex molecules with potential applications in pharmaceuticals and materials science. afinitica.comnih.gov

An illustrative, though general, synthetic pathway could involve the following transformations starting from a related nitro-pyrazole derivative:

| Step | Reaction | Reagents and Conditions | Product Type |

| 1 | Reduction of Nitro Group | H₂, Pd/C | Amino-pyrazole |

| 2 | Amidation | Carboxylic Acid, Coupling Agent (e.g., EDC, HBTU) | Pyrazole-carboxamide |

| 3 | Buchwald-Hartwig Amination (alternative to steps 1 & 2) | Amide, Palladium Catalyst, Ligand | Pyrazole-carboxamide |

This table represents a generalized synthetic sequence often applied to nitroaromatic compounds in multistep synthesis.

Synthesis of Poly-substituted Pyrazole Derivatives

The inherent reactivity of the pyrazole ring, modulated by the nitro and cyclopropyl substituents, makes this compound an excellent starting material for the synthesis of poly-substituted pyrazole derivatives. mdpi.com The nitro group strongly directs incoming electrophiles to specific positions on the pyrazole ring, while also being a key functional group for subsequent modifications. researchgate.net

Standard synthetic methodologies for introducing additional substituents onto the pyrazole core include:

Electrophilic Aromatic Substitution: While the nitro group is deactivating, forcing conditions can allow for the introduction of additional functional groups. researchgate.net

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can facilitate the displacement of a suitable leaving group on the pyrazole ring by a nucleophile.

Cross-Coupling Reactions: The corresponding borylated or halogenated derivatives of 1-cyclopropyl-1H-pyrazole can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, vinyl, or alkynyl groups. sigmaaldrich.comthermofisher.com

Functional Group Interconversion: The nitro group itself can be transformed into a wide array of other functionalities, as previously mentioned, which can then be used to build more complex substituents. afinitica.com

These strategies allow for the precise and controlled synthesis of pyrazoles with multiple, diverse functional groups, which is crucial for tuning the electronic and steric properties of the molecule for specific applications. nih.govmdpi.com

Contributions to Materials Science Research

Exploration as Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. dntb.gov.ua Pyrazole-based ligands are frequently employed in the synthesis of MOFs due to the ability of the nitrogen atoms in the pyrazole ring to coordinate with metal centers. researchgate.netrsc.org While direct use of this compound as a primary ligand might be limited due to the potential for the nitro group to interfere with framework formation, its derivatives are of significant interest.

For instance, the nitro group can be converted to a carboxylate or other coordinating group, which can then act as a linker to form robust and functional MOFs. dntb.gov.uarsc.org The presence of the cyclopropyl group can influence the topology and pore environment of the resulting MOF, potentially leading to materials with unique gas sorption or catalytic properties. rsc.org The ability to synthetically modify the pyrazole core allows for the rational design of ligands to tune the properties of the final MOF material. rsc.org

Potential of Pyrazole Derivatives in MOF Synthesis

| Ligand Feature | Influence on MOF Properties |

| Pyrazole Core | Coordination to metal centers, formation of the framework structure. researchgate.net |

| Functional Groups (e.g., -COOH, -NH₂) | Act as linking moieties, influence pore functionality and polarity. rsc.org |

| Cyclopropyl Group | Can impact the steric environment within the pores, potentially affecting guest selectivity. |

Integration into Functional Polymers for Tunable Properties

The incorporation of pyrazole derivatives into polymer chains is a promising strategy for developing functional materials with tunable properties. rsc.org Pyrazole-containing polymers can exhibit interesting photophysical, thermal, and electronic properties. rsc.orgnih.gov

This compound can be chemically modified to introduce a polymerizable group, such as a vinyl or styryl moiety. rsc.org Subsequent polymerization of this monomer would lead to a polymer with pendant pyrazole units. The properties of such a polymer could be tuned by:

Copolymerization: Introducing other monomers into the polymer chain to tailor the bulk properties of the material.

Post-polymerization Modification: Chemically modifying the pyrazole units on the polymer backbone to introduce new functionalities.

For example, the nitro groups on the polymer could be reduced to amino groups, which could then be used to crosslink the polymer chains or to attach other molecules of interest. The presence of the pyrazole units can also impart specific properties such as aggregation-induced emission enhancement, which is valuable for applications like fluorescent sensors. rsc.org

Development in Electronic and Optical Materials

The unique electronic properties of nitropyrazoles, including this compound, position them as compounds of interest in the development of novel electronic and optical materials. The electron-withdrawing nature of the nitro group significantly influences the electronic environment of the pyrazole ring. Research into related compounds, such as 4-nitro- and 4-amino-pyrazol-1-yl bis(pyrazol-1-yl)pyridine (bppy) ligands, demonstrates that substitutions on the pyrazole ring can effectively tune the electronic and photophysical properties of the resulting materials. rsc.org

Studies on these substituted bppy ligands have shown that it is possible to alter the HOMO-LUMO gap, which is a critical parameter for electronic materials. For instance, the calculated HOMO-LUMO gap for various substituted bppy ligands ranges from 3.01 eV to 3.66 eV, differing from the unsubstituted parent compound (3.86 eV). rsc.org This tunability is crucial for designing materials with specific light-absorbing or emitting properties. The amino-substituted derivatives of these pyrazole ligands have been successfully used to create luminescent Europium(III) complexes, indicating their potential as sensitizers in lanthanide-based lighting and display applications. rsc.org While specific research on this compound in this area is not extensively documented, the established principles for related nitropyrazoles suggest its potential as a building block for creating new functional materials with tailored electronic and optical characteristics.

Research in Energetic Materials

Nitropyrazoles are a significant class of energetic materials due to their high heats of formation, high density, and good thermal stability. nih.gov The presence of the nitro group and the nitrogen-rich pyrazole ring contributes to these properties, making them valuable in explosives, propellants, and pyrotechnics. nih.gov

Structure-Energy Relationship Studies of Nitropyrazoles

The energetic properties of nitropyrazoles are intrinsically linked to their molecular structure. Key factors influencing their performance include the number and position of nitro groups, as well as the nature of other substituents on the pyrazole ring. nih.govrsc.org

High Density and Heat of Formation : The compact, planar structure of the pyrazole ring and the presence of dense nitro groups contribute to high crystal densities. nih.gov Furthermore, the high number of N-N and C-N bonds results in a large positive heat of formation, which is a primary source of energy release upon decomposition, unlike traditional explosives that rely on the oxidation of a carbon backbone. nih.gov

Influence of Substituents : The introduction of different functional groups allows for the fine-tuning of energetic properties. For example, combining nitropyrazoles with other nitrogen-rich heterocycles like tetrazoles can increase nitrogen content and enhance detonation performance. nih.govrsc.org The addition of a dinitromethyl group has been shown to produce energetic salts with detonation velocities comparable to RDX. rsc.org In this compound, the cyclopropyl group attached to the nitrogen atom influences the molecule's density and stability.

Oxygen Balance : The number of nitro groups is crucial for achieving a favorable oxygen balance, which improves the detonation performance of the compound. nih.gov While mononitropyrazoles like this compound are often used as intermediates, they form the basis for more complex and powerful energetic materials. nih.gov

Investigation of Thermal Stability Characteristics

Thermal stability is a critical safety and performance parameter for energetic materials. Studies on various nitropyrazoles have revealed distinct decomposition behaviors that are dependent on their molecular structure. The position of the nitro groups on the pyrazole ring is a primary determinant of thermal stability. researchgate.net

Research comparing different dinitropyrazole (DNP) isomers shows that stability increases in the order of 3,4-DNP < 3,5-DNP. researchgate.netacs.org For instance, 3,4-Dinitropyrazole (3,4-DNP) decomposes at a lower temperature than 3,5-Dinitropyrazole (3,5-DNP). acs.org This trend is also observed in their substituted derivatives. acs.org The decomposition process for many nitropyrazoles involves the breakdown of the pyrazole ring, releasing gases such as CO2 and HCN. researchgate.net

The following interactive table presents the thermal behavior parameters for several monocyclic nitropyrazoles, illustrating the influence of structure on melting and decomposition temperatures.

| Compound | Melting Temperature (°C) at 1 bar | Decomposition Temperature (°C) at 1 bar |

| 3,4-Dinitropyrazole (DNPY1) | 87 | ~230 (overlapping peaks) |

| 3,5-Dinitropyrazole (DNPY2) | 169 | ~270 (evaporation) |

| 3,4,5-Trinitropyrazole (TNP) | 138 | ~230 (overlapping peaks) |

| Data sourced from research on the thermal decomposition of nitropyrazoles. researchgate.net |

Applications in Agrochemical Research

The pyrazole scaffold is a common feature in many biologically active compounds, and its derivatives are actively investigated for applications in agriculture, particularly for crop protection.

Investigation of Novel Lead Structures for Crop Protection

Pyrazole derivatives are recognized as valuable lead structures in the development of new agrochemicals. evitachem.comnih.gov The unique structure of compounds like this compound, which combines the pyrazole core with a cyclopropyl group, makes it a candidate for creating novel pesticides or herbicides. evitachem.com Research has demonstrated that cyclopropyl-pyrazole derivatives possess significant biological activity. For example, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and showed potent antibacterial and antifungal activities, highlighting the potential of the cyclopropyl-pyrazole scaffold in developing agents to protect crops from microbial diseases. nih.gov

Structure-Activity Relationship Studies through Chemical Modifications

Structure-Activity Relationship (SAR) studies are essential for optimizing the efficacy of lead compounds in agrochemical development. These studies involve systematically modifying the chemical structure of a molecule to understand how these changes affect its biological activity. nih.govnih.gov For pyrazole-based compounds, SAR studies often explore the effects of different substituents at various positions on the pyrazole ring. nih.govnih.gov

For instance, in the development of pyrazole-based inhibitors for medicinal targets, researchers found that the type and position of substituents on the phenyl rings of a 3,5-diphenylpyrazole (B73989) scaffold significantly impacted inhibitory activity and selectivity. nih.gov Similarly, SAR studies on pyrazole derivatives as cannabinoid receptor antagonists identified key structural requirements for potent activity, including specific substituents at the 1, 3, and 5-positions of the pyrazole ring. nih.gov

This systematic approach of chemical modification is directly applicable to the agrochemical field. By synthesizing and testing analogues of this compound with variations in the substituents, researchers can aim to discover new compounds with enhanced potency, selectivity, and better environmental profiles for use as crop protection agents. The principles from medicinal chemistry SAR studies provide a clear framework for this optimization process.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet the pursuit of more efficient, selective, and scalable methods continues to be a primary research focus. nih.gov Future efforts for compounds like 1-Cyclopropyl-4-nitro-1H-pyrazole will likely move beyond traditional multi-step procedures.

Key emerging synthetic strategies include:

Multi-component Reactions: The development of one-pot reactions where multiple starting materials react to form the desired pyrazole core can significantly improve efficiency and reduce waste. nih.gov

Transition-Metal-Free Cyclizations: To enhance the green profile of the synthesis, methods that avoid heavy metals are being explored. For instance, iodine-mediated iodocyclization of N-propargyl-N'-tosylhydrazines represents a promising transition-metal-free route to functionalized pyrazoles. nih.gov

Regioselective Cycloadditions: Techniques such as 1,3-dipolar cycloadditions between tosylhydrazones and nitroalkenes allow for precise control over the final structure, which is crucial for establishing structure-activity relationships. rsc.org

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety for nitration reactions, and facilitate easier scaling-up of production compared to traditional batch processes.

These advanced methodologies aim to provide higher yields, greater purity, and more straightforward access to a wider variety of derivatives for further study.

Application of Advanced Computational Modeling for Property Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling offers a predictive lens through which its properties and potential applications can be assessed prior to and in conjunction with laboratory synthesis.

Future research will likely leverage:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the regioselectivity of synthetic transformations and to understand the electronic structure of the molecule, offering insights into its reactivity. rsc.org

Molecular Docking and Simulation: In the context of medicinal chemistry, molecular modeling can predict the binding affinity and interaction of this compound derivatives with biological targets like protein kinases or enzymes. nih.govnih.gov This helps in prioritizing which derivatives to synthesize for biological screening.

Physicochemical Property Prediction: Algorithms can forecast key properties such as solubility, stability, and even potential energy content, which is particularly relevant for nitrated compounds. For example, predicted Collision Cross Section (CCS) values can be calculated to aid in analytical identification. uni.lu

By simulating molecular behavior, researchers can accelerate the discovery process, reduce experimental costs, and gain a deeper theoretical understanding of the compound's characteristics.

Exploration of Innovative Applications in Interdisciplinary Scientific Fields

The pyrazole scaffold is known for its wide range of biological activities, and the presence of the nitro and cyclopropyl (B3062369) groups suggests several promising, albeit distinct, application areas for this compound. nih.gov

Emerging areas of application include:

Medicinal Chemistry: Pyrazole derivatives are foundational in drug discovery, with applications as kinase inhibitors for oncology, anti-inflammatory agents, and treatments for neurodegenerative disorders. nih.govnih.gov The cyclopropyl moiety is often introduced in medicinal chemistry to enhance metabolic stability or binding potency. acs.org Future work could involve synthesizing and screening a library of derivatives of this compound for various therapeutic targets.

Energetic Materials: The nitro group is a classic toxophore for energetic materials. Nitrated pyrazoles are actively being researched as potential explosives, propellants, and pyrotechnics due to their high energy density and often favorable thermal stability. nih.gov Research could focus on evaluating the energetic performance and sensitivity of this compound and related compounds. nih.gov

Materials Science: Functionalized pyrazoles are used as ligands to create metal-organic frameworks (MOFs) and other coordination polymers. nih.gov The specific electronic and steric properties of this compound could lead to novel materials with unique catalytic, magnetic, or porous properties.

Focus on Sustainable and Green Chemistry Principles in Synthesis

In line with global trends, a significant future direction for the synthesis of all chemical compounds, including this compound, is the adoption of green chemistry principles. jetir.org The goal is to design processes that minimize environmental impact by reducing waste and avoiding hazardous substances. jetir.orgresearchgate.net

Key focuses in this area are:

Use of Green Catalysts: Replacing traditional acid or metal catalysts with more environmentally benign alternatives, such as ammonium (B1175870) chloride, is a key strategy. jetir.org

Safer Solvents: Research is focused on replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or even performing reactions in solvent-free conditions. jetir.org

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste. jetir.org

Energy Efficiency: Developing synthetic methods that proceed at room temperature or with minimal energy input, such as certain multicomponent reactions, contributes to a more sustainable process. nih.govjetir.org

By integrating these principles, the chemical community aims to produce valuable pyrazole derivatives in a more sustainable and responsible manner. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclopropyl-4-nitro-1H-pyrazole, and what key reagents/conditions are involved?

- Methodology : The compound is synthesized via regioselective pyrazole functionalization. Cyclopropane introduction typically involves cyclopropanation reagents (e.g., trimethylsulfoxonium iodide) under basic conditions. Nitration is achieved using mixed acids (HNO₃/H₂SO₄) at 0–5°C to avoid decomposition .

- Data : CAS No. 1240568-16-4 confirms identity . Key intermediates include cyclopropyl-substituted pyrazole precursors, with nitro group installation requiring careful temperature control to prevent side reactions .

Q. How is the structural characterization of this compound performed in academic settings?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropyl protons at δ ~1.0–1.5 ppm; nitro group deshields adjacent pyrazole protons) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for refinement, providing bond lengths and angles (e.g., C-Cyclopropyl bond ~1.50 Å; nitro group geometry) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₆H₇N₃O₂) .

Advanced Research Questions

Q. What challenges arise in controlling regioselectivity during functionalization of this compound?

- Regiochemical Considerations : The nitro group at position 4 directs electrophilic substitution to position 3 or 4. Steric hindrance from the cyclopropyl group limits reactivity at position 3, favoring position 5 modifications. Computational studies (DFT) predict charge distribution and transition states .

- Case Study : In a regioselective Suzuki coupling, Pd catalysts with bulky ligands (e.g., SPhos) enhance selectivity for position 5 .

Q. How does the nitro group influence the stability and reactivity of this compound under varying conditions?

- Stability : The nitro group confers thermal sensitivity; decomposition occurs above 150°C. Storage at −20°C in inert atmospheres is recommended .

- Reactivity : Reduction (e.g., H₂/Pd-C) converts the nitro group to an amine, enabling access to derivatives like 1-Cyclopropyl-4-amino-1H-pyrazole. Competitive side reactions (e.g., ring-opening of cyclopropane) are mitigated using mild reducing agents (e.g., NaBH₄/CuCl₂) .

Q. What computational methods are employed to predict the biological or catalytic activity of this compound derivatives?

- Molecular Modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict interactions with biological targets. Docking studies (AutoDock Vina) assess binding affinity to enzymes like cytochrome P450 .

- Case Study : Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced inhibitory activity in kinase assays due to improved π-stacking interactions .

Methodological Notes

- Contradictions : While some protocols recommend H₂/Pd-C for nitro reduction , others note risks of cyclopropane ring-opening; alternatives like SnCl₂/HCl may be preferable for sensitive substrates .

- Unresolved Issues : Regioselectivity in nucleophilic aromatic substitution remains poorly understood; kinetic vs. thermodynamic control requires further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.